molecular formula C20H18N2OS B2366617 (Z)-3-(furan-2-yl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 476674-89-2

(Z)-3-(furan-2-yl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2366617
CAS No.: 476674-89-2
M. Wt: 334.44
InChI Key: NZKZRGUVFVVOMW-BOPFTXTBSA-N
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Description

(Z)-3-(furan-2-yl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is an organic compound that features a furan ring, a thiazole ring, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(furan-2-yl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a β-keto ester with a thiourea.

    Coupling with the furan ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated thiazole.

    Formation of the acrylonitrile group: The final step might involve a Knoevenagel condensation reaction between the furan-thiazole intermediate and malononitrile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The acrylonitrile group can be reduced to an amine.

    Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Halogenated thiazoles.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole rings are often used as ligands in catalytic reactions.

    Materials Science: The unique electronic properties of furan and thiazole rings make them useful in the development of organic semiconductors.

Biology and Medicine

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It might be used as a fluorescent probe due to its conjugated system.

Industry

    Polymer Science: The acrylonitrile group can be polymerized to form materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive structure.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might inhibit an enzyme by binding to its active site. The furan and thiazole rings could interact with the enzyme’s amino acids through hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(furan-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile: Lacks the isobutyl group, which might affect its biological activity.

    (Z)-3-(furan-2-yl)-2-(4-(4-methylphenyl)thiazol-2-yl)acrylonitrile: Contains a methyl group instead of an isobutyl group, potentially altering its chemical reactivity.

Uniqueness

The presence of the isobutyl group in (Z)-3-(furan-2-yl)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile might enhance its lipophilicity, affecting its solubility and membrane permeability, which could be advantageous in drug development.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14(2)10-15-5-7-16(8-6-15)19-13-24-20(22-19)17(12-21)11-18-4-3-9-23-18/h3-9,11,13-14H,10H2,1-2H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKZRGUVFVVOMW-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CO3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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